![molecular formula C4H4N6S2 B13782987 4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione CAS No. 64369-17-1](/img/structure/B13782987.png)
4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione
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Overview
Description
4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound is characterized by the presence of both triazole and thiadiazole rings, which contribute to its diverse chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with various reagents. One common method includes the reaction with hydrazonoyl halides, which leads to the formation of triazolothiadiazines . The reaction conditions often involve refluxing in ethanol with a catalyst such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a variety of substituted triazole-thiadiazole compounds .
Scientific Research Applications
Pharmacological Activities
Research indicates that 4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione exhibits several pharmacological activities:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial and fungal strains. Studies demonstrate its potential as an antifungal agent in treating infections caused by resistant strains .
- Anticancer Properties : Investigations into the anticancer effects of triazole derivatives suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in animal models .
Case Study: Antifungal Activity
A study conducted on the antifungal properties of this compound demonstrated significant inhibition of fungal growth in vitro. The minimum inhibitory concentration (MIC) was determined against common pathogens such as Candida and Aspergillus species, with results indicating effective concentrations lower than those of existing antifungal agents.
Herbicidal and Insecticidal Properties
The compound has been explored for its herbicidal and insecticidal activities. Triazole derivatives are known to affect plant growth regulation and pest control:
- Herbicide Development : Research indicates that this compound can be formulated into herbicides effective against broadleaf weeds while being safe for crops .
- Insect Repellents : The compound's insecticidal properties have been tested against agricultural pests, showing potential as a natural pesticide alternative .
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymers for enhanced material properties:
- Stabilizers in Polymers : It acts as a stabilizer in polymer formulations, improving thermal stability and resistance to degradation under UV light exposure .
- Conductive Materials : Research is ongoing into the use of this compound in developing conductive polymers for electronic applications due to its electron-donating characteristics .
Data Table: Summary of Applications
Application Area | Specific Use | Observed Effects |
---|---|---|
Medicinal Chemistry | Antifungal Agent | Effective against Candida and Aspergillus |
Anticancer | Inhibits tumor growth and induces apoptosis | |
Anti-inflammatory | Reduces inflammation in animal models | |
Agriculture | Herbicide | Effective against broadleaf weeds |
Insecticide | Natural alternative for pest control | |
Material Science | Polymer Stabilizer | Improves thermal stability and UV resistance |
Conductive Material | Potential use in electronic applications |
Mechanism of Action
The mechanism of action of 4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, which are involved in critical biological pathways . Additionally, its ability to form hydrogen bonds and interact with different receptors contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and thiadiazole derivatives, such as:
- 4-amino-3-mercapto-1,2,4-triazole
- 3-arylamino-6-phenyl-1,2,4-triazolo-3,4-b-1,3,4-thiadiazine
Uniqueness
What sets 4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione apart is its combined triazole and thiadiazole rings, which provide a unique scaffold for various chemical reactions and biological activities. This dual-ring structure enhances its potential as a versatile compound in scientific research and industrial applications .
Biological Activity
4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on antimicrobial activities.
Synthesis
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with triazole moieties. Various methods have been reported in literature for the preparation of this compound, often highlighting the importance of substituents on the thiadiazole ring to enhance biological activity.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32.6 μg/mL |
Compound B | Escherichia coli | 47.5 μg/mL |
Compound C | Candida albicans | 62.5 μg/mL |
These compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential as lead compounds for drug development .
Cytotoxicity and Antitumor Activity
In addition to antimicrobial effects, some derivatives of this compound have been evaluated for cytotoxicity against cancer cell lines. For instance, studies have demonstrated that certain modifications to the triazole ring can enhance the cytotoxic effects on specific cancer cells while maintaining low toxicity to normal cells .
The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key enzymes in microbial metabolism or interference with nucleic acid synthesis. The presence of the thiadiazole and triazole rings contributes to its ability to interact with biological macromolecules .
Case Studies
Several case studies have documented the efficacy of this compound in treating infections caused by resistant strains of bacteria. For example, a study highlighted its effectiveness against multidrug-resistant Staphylococcus aureus, showcasing a significant reduction in bacterial load in infected animal models .
Future Directions
Research continues into optimizing the chemical structure of this compound to improve its potency and selectivity. The exploration of novel derivatives through combinatorial chemistry and structure–activity relationship (SAR) studies is essential for developing new therapeutic agents.
Properties
CAS No. |
64369-17-1 |
---|---|
Molecular Formula |
C4H4N6S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C4H4N6S2/c5-10-3(7-8-4(10)11)2-1-6-9-12-2/h1H,5H2,(H,8,11) |
InChI Key |
KCEXEVSZRWRKGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=N1)C2=NNC(=S)N2N |
Origin of Product |
United States |
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